molecular formula C5H10O3S B115180 (5-Methoxy-1,3-oxathiolan-2-yl)methanol CAS No. 146922-46-5

(5-Methoxy-1,3-oxathiolan-2-yl)methanol

Cat. No. B115180
CAS RN: 146922-46-5
M. Wt: 150.2 g/mol
InChI Key: LHBJRSXVTINARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxy-1,3-oxathiolan-2-yl)methanol, commonly known as MEM, is a chemical compound that has been widely used in scientific research. It is a cyclic sulfite ester that has been found to possess unique properties, making it a valuable tool for various applications in chemistry and biology. In

Mechanism Of Action

The mechanism of action of MEM is not fully understood. However, it has been proposed that MEM acts as a sulfonating agent by reacting with nucleophilic groups, such as hydroxyl groups, to form sulfonate esters. This modification of the compound can alter its properties, such as its solubility and reactivity.
Biochemical and Physiological Effects:
MEM has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase and acetylcholinesterase. MEM has also been found to possess antioxidant properties, which can protect cells from oxidative stress. Additionally, MEM has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

The use of MEM in lab experiments has several advantages. Its ability to act as a sulfonating agent allows for the modification of various compounds, providing a means for their separation and purification. Additionally, its unique properties, such as its antioxidant and anti-inflammatory properties, make it a valuable tool for studying various biochemical and physiological processes. However, there are also limitations to the use of MEM. Its mechanism of action is not fully understood, and its effects on certain biological systems may be unpredictable.

Future Directions

There are several future directions for research on MEM. One area of research could focus on the development of MEM derivatives with improved properties, such as increased solubility and reactivity. Additionally, further studies could be conducted to elucidate the mechanism of action of MEM and its effects on various biological systems. MEM could also be further explored as a potential therapeutic agent for various diseases, such as inflammatory diseases and cancer.

Synthesis Methods

The synthesis of MEM involves the reaction of 2-methoxyethanol with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with sodium hydroxide to form the sodium salt, which is further reacted with paraformaldehyde to yield MEM. This method of synthesis has been found to be efficient and relatively simple, making MEM easily accessible for researchers.

Scientific Research Applications

MEM has been extensively used in scientific research due to its ability to act as a sulfonating agent. It has been used to sulfonate various compounds, including carbohydrates, amino acids, and peptides. This allows for the modification of these compounds, making them more soluble and providing a means for their separation and purification. MEM has also been used in the synthesis of cyclic sulfite esters, which have been found to possess antiviral and antitumor properties.

properties

CAS RN

146922-46-5

Product Name

(5-Methoxy-1,3-oxathiolan-2-yl)methanol

Molecular Formula

C5H10O3S

Molecular Weight

150.2 g/mol

IUPAC Name

(5-methoxy-1,3-oxathiolan-2-yl)methanol

InChI

InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3

InChI Key

LHBJRSXVTINARH-UHFFFAOYSA-N

SMILES

COC1CSC(O1)CO

Canonical SMILES

COC1CSC(O1)CO

synonyms

1,3-Oxathiolane-2-methanol,5-methoxy-(9CI)

Origin of Product

United States

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